molecular formula C7H5N3O4 B11903161 2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B11903161
M. Wt: 195.13 g/mol
InChI Key: URAHXVIFNXFVAM-UHFFFAOYSA-N
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Description

2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a fused pyrrolo and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to interact with various amino acids in the enzyme’s active site, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its fused pyrrolo and pyrimidine ring system, which imparts specific chemical and biological properties. Its ability to inhibit PARP-1 and its potential as an antiviral agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C7H5N3O4

Molecular Weight

195.13 g/mol

IUPAC Name

2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H5N3O4/c11-5-3-2(6(12)13)1-8-4(3)9-7(14)10-5/h1H,(H,12,13)(H3,8,9,10,11,14)

InChI Key

URAHXVIFNXFVAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)NC(=O)NC2=O)C(=O)O

Origin of Product

United States

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